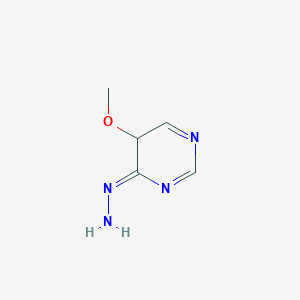
(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine typically involves the reaction of 5-methoxy-5H-pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. It can also be used in the synthesis of biologically active molecules that have potential therapeutic applications.
Medicine
In medicine, this compound derivatives have been investigated for their potential as anticancer agents. These compounds can inhibit the growth of cancer cells by interfering with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of dyes, foaming agents, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of (Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine involves its interaction with specific molecular targets. For example, in biological systems, it can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. The compound can also participate in redox reactions, altering the redox state of cellular components and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with the formula N2H4.
Isonicotinic Hydrazide: A hydrazone derivative used as an antibacterial agent.
Phenylhydrazine: A hydrazine derivative used in the synthesis of pharmaceuticals.
Uniqueness
(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine is unique due to the presence of the methoxy group and the pyrimidine ring. These structural features confer specific chemical properties, such as increased stability and reactivity, making it distinct from other hydrazine derivatives.
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(Z)-(5-methoxy-5H-pyrimidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-4H,6H2,1H3/b9-5- |
InChI Key |
VDCWMZWZRFCXTO-UITAMQMPSA-N |
Isomeric SMILES |
COC\1C=NC=N/C1=N\N |
Canonical SMILES |
COC1C=NC=NC1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


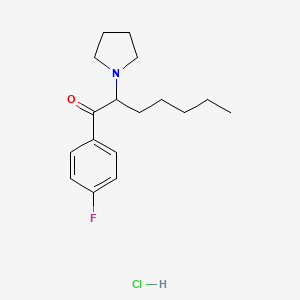
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
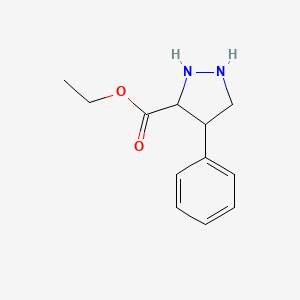
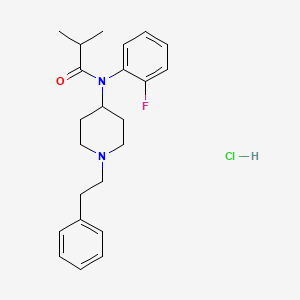

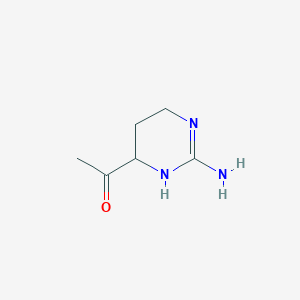
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
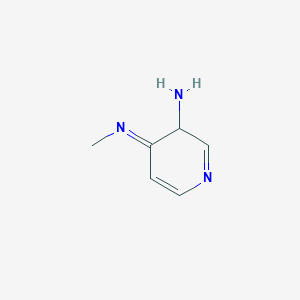
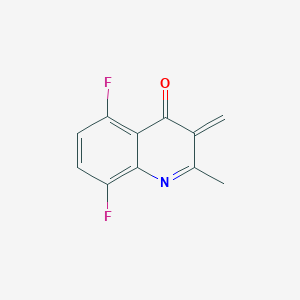
![4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B12357403.png)
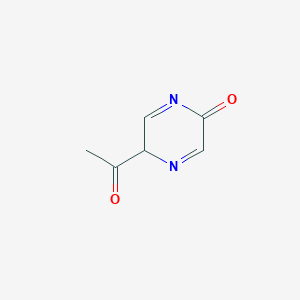
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)
